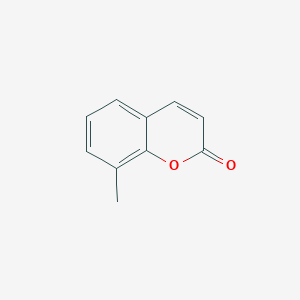
8-Methylcoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methylcoumarin, also known as this compound, is a useful research compound. Its molecular formula is C10H8O2 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
8-Methylcoumarin and its derivatives have garnered attention for their potential therapeutic properties. Key applications include:
- Anticancer Activity : Research indicates that this compound derivatives can inhibit the proliferation of cancer cells. For instance, compounds derived from 7,8-diacetoxy-4-methylcoumarin have shown significant antiproliferative effects against human non-small cell lung cancer cells (A549) through apoptosis induction and modulation of apoptosis-related gene expression .
- Neuroprotective Effects : Studies have demonstrated that 7,8-dihydroxy-4-methylcoumarin provides neuroprotection in models of cerebral ischemia by reducing oxidative stress and promoting cellular survival pathways . This suggests a potential role in treating neurological disorders.
- Anti-inflammatory Properties : Certain derivatives, such as those with diacetoxy moieties, exhibit anti-inflammatory effects, making them candidates for developing treatments for inflammatory diseases .
Table 1: Summary of Medicinal Applications
Agricultural Applications
This compound has also been explored for its pesticidal properties. Its derivatives have shown effectiveness against various pests and pathogens:
- Pesticidal Activity : Coumarin derivatives exhibit nematocidal and insecticidal activities, making them valuable in agricultural pest management. Studies indicate that these compounds can disrupt the life cycles of harmful nematodes and insects .
Table 2: Summary of Agricultural Applications
| Application | Compound | Target Organism | Reference |
|---|---|---|---|
| Nematocidal | Coumarin derivatives | Root-knot nematodes | |
| Insecticidal | Coumarin derivatives | Various agricultural pests |
Food Science Applications
In food science, this compound is being investigated for its role as a flavoring agent and a fluorescent probe:
- Flavoring Agent : Due to its pleasant aroma, it is utilized in the food industry to enhance flavor profiles in various products.
- Fluorescent Probes : Recent studies have explored the use of coumarin-based fluorescent probes for detecting hydrogen sulfide in foodstuffs, indicating potential applications in food safety monitoring .
Table 3: Summary of Food Science Applications
Eigenschaften
CAS-Nummer |
1807-36-9 |
|---|---|
Molekularformel |
C10H8O2 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
8-methylchromen-2-one |
InChI |
InChI=1S/C10H8O2/c1-7-3-2-4-8-5-6-9(11)12-10(7)8/h2-6H,1H3 |
InChI-Schlüssel |
VSIIJVGRUZNHCF-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C=CC(=O)O2 |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=CC(=O)O2 |
Key on ui other cas no. |
1807-36-9 |
Synonyme |
8-methylchromen-2-one |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













